1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Brand Name: Vulcanchem
CAS No.: 3030-06-6
VCID: VC20758420
InChI: InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3
SMILES: CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Molecular Formula: C12H9BrClNO3
Molecular Weight: 330.56 g/mol

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

CAS No.: 3030-06-6

Cat. No.: VC20758420

Molecular Formula: C12H9BrClNO3

Molecular Weight: 330.56 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate - 3030-06-6

CAS No. 3030-06-6
Molecular Formula C12H9BrClNO3
Molecular Weight 330.56 g/mol
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
Standard InChI InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3
Standard InChI Key DSHQTSIXXYZXGR-UHFFFAOYSA-N
SMILES CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C

Chemical Identity and Classification

Basic Identification

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative characterized by its distinctive functional groups. Its molecular identity can be clearly established through several standardized identifiers:

Identifier TypeValue
CAS Registry Number3030-06-6
Molecular FormulaC₁₂H₉BrClNO₃
Molecular Weight330.56 g/mol
MDL NumberMFCD00040632
BRN270885
UNSPSC Code12352100
NACRESNA.22

This compound is commonly known by several synonyms in the scientific literature, including 5-bromo-4-chloroindoxyl-1,3-diacetate, 3-acetoxy-1-acetyl-5-bromo-4-chloroindole, and N-acetyl-5-bromo-4-chloroindol-3-yl acetate . These alternative nomenclatures reflect different systematic naming approaches to the same chemical structure.

Physical and Chemical Properties

Physical Characteristics

The compound exhibits distinct physical properties that influence its handling, storage, and applications in research settings:

PropertyValueSource
Physical StateSolid (powder/crystal)
ColorPale yellow to dark yellow or white to orange
Melting Point165-168 °C (literature)
164.0-168.0 °C
Boiling Point429.5±40.0 °C (Predicted)
Density1.6±0.1 g/cm³
Flash Point213.5±27.3 °C
Index of Refraction1.632
Vapor Pressure0.0±1.0 mmHg at 25°C

These physical properties are crucial considerations for researchers working with the compound, particularly when designing experimental protocols requiring specific temperature conditions or solvent systems.

Solubility Profile

The compound demonstrates selective solubility in common laboratory solvents:

SolventSolubility
ChloroformSlightly soluble
DMSOSparingly soluble
Ethyl AcetateSlightly soluble
MethanolSoluble

This solubility profile is particularly important for biochemical and pharmaceutical research applications, where appropriate solvent selection can significantly impact experimental outcomes .

ManufacturerProduct NumberPurityPackage SizePrice (USD)Updated
Sigma-Aldrich13907698%1g$1902023-01-07
TCI ChemicalA2923>98.0% (GC)1g$882024-03-01
TCI ChemicalA2923>98.0% (GC)5g$2652024-03-01

The pricing data indicates a relatively high cost per gram, which is typical for specialized research chemicals with specific purities .

Quality Specifications

Commercial sources typically provide detailed quality specifications:

Quality ParameterSpecification
Purity>98.0% (GC)
AppearanceWhite to yellow or orange powder/crystal
Melting Point Confirmation164.0-168.0°C

These specifications are critical for research applications where compound purity can significantly impact experimental results .

Applications in Research and Industry

Regulatory and Classification Information

The compound falls under specific regulatory and classification frameworks:

Regulatory AspectClassification
HS Code2933998090 or 2933990090
Harmonized System CategoryHeterocyclic compounds with nitrogen hetero-atom(s) only

These classifications are important for international shipping, import/export compliance, and regulatory reporting requirements .

Synthesis and Preparation Methods

The scientific literature provides limited information on the specific synthesis pathways for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Based on general organic chemistry principles and the structure of the compound, its synthesis likely involves:

  • The preparation of a suitably substituted indole core structure

  • Introduction of bromine and chlorine substituents at the 5 and 4 positions respectively

  • Acetylation reactions to introduce acetyl groups at positions 1 and 3

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